2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features both imidazole and thiazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the reaction of 4,5-dimethyl-1H-imidazole-2-thiol with 2-chloro-N-(4-(4-methoxyphenyl)-1,3-thiazol-2-yl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE shares similarities with other imidazole and thiazole derivatives such as:
- 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-HYDROXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
- 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE .
Uniqueness
The uniqueness of 2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-11(2)19-16(18-10)25-9-15(22)21-17-20-14(8-24-17)12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,19)(H,20,21,22) |
InChI Key |
GOOLICKFJFHPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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